(s)-3-Amino-3-(3-chlorophenyl)propanoic acid
Overview
Description
-(S)-3-Amino-3-(3-chlorophenyl)propanoic acid, also known as S-3-CPPA, is an important compound in the development of pharmaceuticals, agrochemicals, and other industrial compounds. As a chiral compound, it is of particular interest to researchers in the field of medicinal chemistry due to its ability to interact with a variety of biological receptors, including those involved in the regulation of neurotransmitter release and the modulation of synaptic transmission. S-3-CPPA has been used in a variety of medicinal applications, including the treatment of depression, anxiety, and pain, as well as in the development of agrochemicals and industrial compounds.
Scientific Research Applications
Application 1: Oil Spill Remediation
- Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : This compound has been used in the fabrication of magnetite nanoparticles for oil spill remediation . The nanoparticles were modified with hydrophobic amides and applied to remediate oil spills .
- Methods of Application/Experimental Procedures : Inexpensive magnetite nanoparticles (Fe3O4) were prepared and applied to oil spill remediation . Two novel hydrophobic amides, HADN and HATN, were prepared and applied to Fe3O4 surface modification, producing HAN-Fe3O4 and HAT-Fe3O4, respectively .
- Results/Outcomes : The efficiency of HAN-Fe3O4 and HAT-Fe3O4 for oil spill remediation (EOSR) was investigated using different HAN-Fe3O4 and HAT-Fe3O4 weights and at various contact times . The data indicated that the EOSR increased with increased HAN-Fe3O4 and HAT-Fe3O4 weights, as their EOSR reached 100% and 89%, respectively, using 100 mg . The results also revealed that the optimum time for HAN-Fe3O4 and HAT-Fe3O4 (50 mg) to achieve the highest EOSR is 8 min, as their EOSR reached 98% and 84%, respectively, at this time .
Application 2: Structural Modification of Natural Products
- Scientific Field : Medicinal and Pharmaceutical Chemistry .
- Summary of the Application : Amino acids, including “(s)-3-Amino-3-(3-chlorophenyl)propanoic acid”, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Methods of Application/Experimental Procedures : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
- Results/Outcomes : The application of amino acids in the structural modification of natural products has shown promising results in enhancing the solubility, activity, and reducing the adverse effects of natural products .
Application 3: Synthesis of Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : “(s)-3-Amino-3-(3-chlorophenyl)propanoic acid” is used in the synthesis of pharmaceuticals . The compound can be used as a building block in the synthesis of various drugs .
- Methods of Application/Experimental Procedures : The specific methods of application and experimental procedures would depend on the particular drug being synthesized . Typically, this would involve reactions under controlled conditions to incorporate the amino acid into the drug molecule .
- Results/Outcomes : The outcomes of such syntheses would be new drug molecules with potential therapeutic applications . The specific results would depend on the particular drug being synthesized .
properties
IUPAC Name |
(3S)-3-amino-3-(3-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDRHPCWOYOBIZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353301 | |
Record name | (s)-3-amino-3-(3-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-Amino-3-(3-chlorophenyl)propanoic acid | |
CAS RN |
774178-18-6 | |
Record name | (s)-3-amino-3-(3-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 774178-18-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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